N-(2,3-dimethyloxolan-3-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propanamide
Description
N-(2,3-dimethyloxolan-3-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propanamide is a synthetic organic compound that belongs to the class of amides
Properties
IUPAC Name |
N-(2,3-dimethyloxolan-3-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O2/c1-10-13(11(2)18(5)17-10)6-7-14(19)16-15(4)8-9-20-12(15)3/h12H,6-9H2,1-5H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFNAOYWLJJSTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCO1)(C)NC(=O)CCC2=C(N(N=C2C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethyloxolan-3-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propanamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Oxolane Ring: Starting with a suitable precursor, such as 2,3-dimethyl-1,3-butadiene, the oxolane ring can be formed through a cyclization reaction.
Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized from 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid through a series of reactions, including nitration, reduction, and cyclization.
Amide Bond Formation: The final step involves coupling the oxolane and pyrazole intermediates through an amide bond formation reaction, using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethyloxolan-3-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides (e.g., NaCl, KBr), nucleophiles (e.g., NH3, OH-)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules, it can be used in the development of new materials or catalysts.
Biology: The compound may serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Medicine: It could be investigated for its potential pharmacological properties, such as anti-inflammatory or antimicrobial activity.
Industry: The compound might be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2,3-dimethyloxolan-3-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propanamide would depend on its specific application. For example, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling cascades.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dimethyloxolan-3-yl)-3-(1,3,5-trimethylpyrazol-4-yl)butanamide: Similar structure with a butanamide group instead of propanamide.
N-(2,3-dimethyloxolan-3-yl)-3-(1,3,5-trimethylpyrazol-4-yl)ethanamide: Similar structure with an ethanamide group instead of propanamide.
N-(2,3-dimethyloxolan-3-yl)-3-(1,3,5-trimethylpyrazol-4-yl)pentanamide: Similar structure with a pentanamide group instead of propanamide.
Uniqueness
N-(2,3-dimethyloxolan-3-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propanamide is unique due to its specific combination of functional groups and ring structures, which may confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
